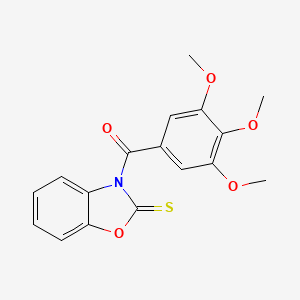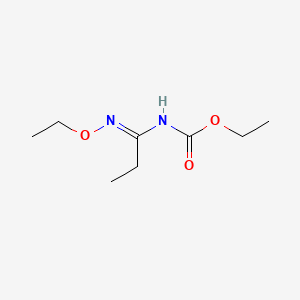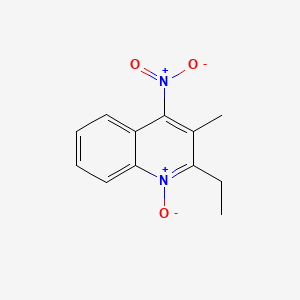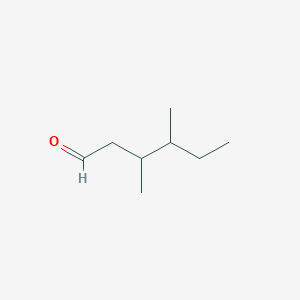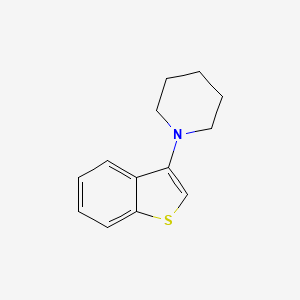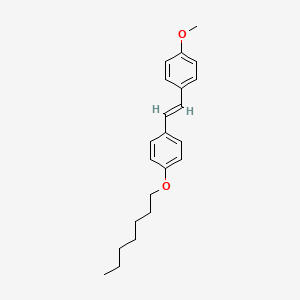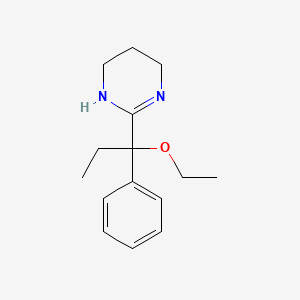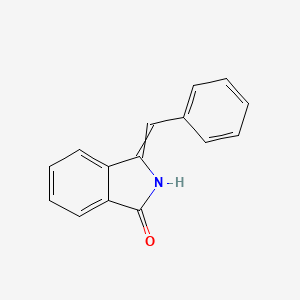
Benzylideneisoindolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylideneisoindolin-3-one is a heterocyclic compound that features a benzylidene group attached to an isoindolin-3-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylideneisoindolin-3-one can be synthesized through several methods. One common approach involves the condensation of isoindolin-3-one with benzaldehyde under basic conditions. This reaction typically employs a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . Another method involves the use of ultrasonic irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzylideneisoindolin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as benzylisoindolin-3-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound oxides, while reduction produces benzylisoindolin-3-one .
Scientific Research Applications
Benzylideneisoindolin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzylideneisoindolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Benzylideneisoindolin-3-one can be compared with other similar compounds, such as:
Isoindolin-1-one: Another isoindolinone derivative with different substitution patterns and biological activities.
Indole derivatives: Compounds containing an indole nucleus, which also exhibit diverse biological activities.
Benzylidene derivatives: Compounds with a benzylidene group attached to various core structures, showing a range of chemical reactivities and applications.
The uniqueness of this compound lies in its specific combination of the benzylidene and isoindolinone moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
33608-93-4 |
|---|---|
Molecular Formula |
C15H11NO |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-benzylideneisoindol-1-one |
InChI |
InChI=1S/C15H11NO/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H,(H,16,17) |
InChI Key |
ICCBGFWJTALFFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


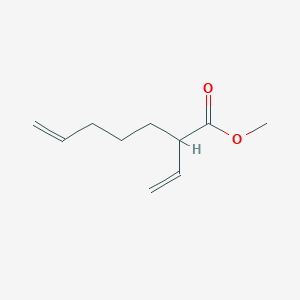
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)
![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)
![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)
